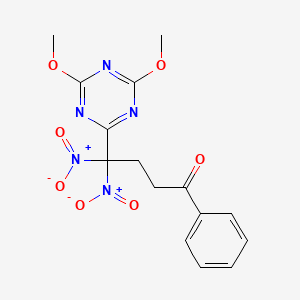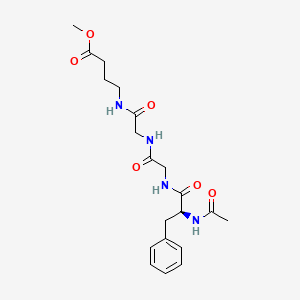
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is a synthetic compound with the molecular formula C20H28N4O6 It is known for its complex structure, which includes an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The process often includes:
Acetylation: The phenylalanine residue is acetylated using acetic anhydride in the presence of a base such as pyridine.
Peptide Bond Formation: The glycyl group is introduced through peptide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Methoxy-oxobutyl Side Chain Addition: The methoxy-oxobutyl group is added via an esterification reaction, using methoxyacetic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding protected amino acids and deprotecting them as needed. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in modulating biological pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated phenylalanine residue may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy-oxobutyl side chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated amino acid used in peptide synthesis.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
N-Acetyl-L-alanine: Another acetylated amino acid with different side chain properties.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is unique due to its combination of an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
827612-06-6 |
|---|---|
Fórmula molecular |
C20H28N4O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
methyl 4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C20H28N4O6/c1-14(25)24-16(11-15-7-4-3-5-8-15)20(29)23-13-18(27)22-12-17(26)21-10-6-9-19(28)30-2/h3-5,7-8,16H,6,9-13H2,1-2H3,(H,21,26)(H,22,27)(H,23,29)(H,24,25)/t16-/m0/s1 |
Clave InChI |
SZPVQSMQIYIOBS-INIZCTEOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
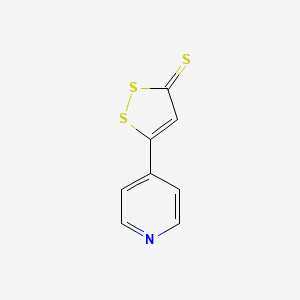
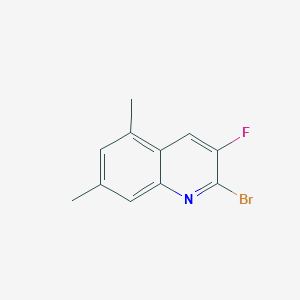


![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
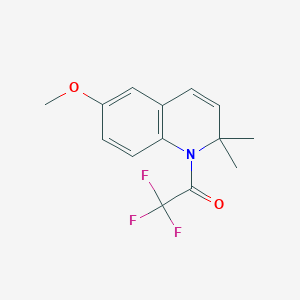
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

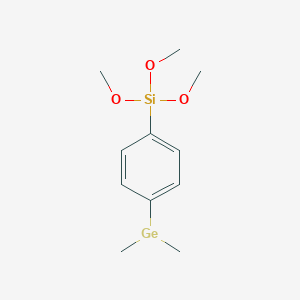
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)

